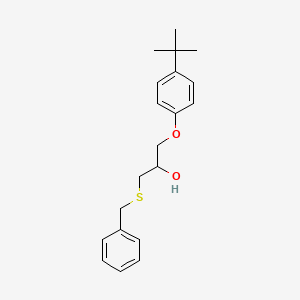
1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylthio)-3-(4-tert-butylphenoxy)-2-propanol, also known as BTS, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. BTS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 372.55 g/mol.
Mechanism of Action
1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol inhibits lysosomal degradation and autophagy by blocking the activity of vacuolar-type H+-ATPases (V-ATPases), which are proton pumps that acidify the lysosome and autophagosome. By inhibiting V-ATPases, 1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol prevents the acidification of these organelles, which in turn inhibits their degradation activity.
Biochemical and Physiological Effects:
1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol has been found to have various biochemical and physiological effects. Inhibition of lysosomal degradation and autophagy can lead to the accumulation of certain proteins and organelles in cells, which can affect cellular processes such as signaling and metabolism. 1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol has also been found to have anti-tumor effects in certain cancer cell lines, although the mechanism of this effect is not fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol in lab experiments is its specificity for inhibiting lysosomal degradation and autophagy. This allows researchers to study the role of these processes in various cellular processes and diseases. However, one limitation of using 1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol is its potential toxicity at high concentrations, which can affect cellular viability and function.
Future Directions
There are several future directions for research on 1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol. One direction is to further investigate the anti-tumor effects of 1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol and its potential use as a cancer therapy. Another direction is to study the role of 1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol in other cellular processes such as protein synthesis and degradation. Additionally, researchers can explore the potential use of 1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol in drug delivery systems and targeted therapies.
Synthesis Methods
1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol can be synthesized through a multi-step process that involves the reaction of 4-tert-butylphenol with 2-chloro-1-(benzylthio)propan-1-one in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain 1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol in its pure form.
Scientific Research Applications
1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol has been found to have various applications in scientific research. One of the most significant applications of 1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol is in the study of protein trafficking and degradation. 1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol inhibits the lysosomal degradation of certain proteins, which allows researchers to study the role of these proteins in cellular processes.
1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol has also been used in the study of autophagy, a process in which cells degrade and recycle their own components. 1-(benzylthio)-3-(4-tert-butylphenoxy)-2-propanol inhibits the formation of autophagosomes, which are the structures that mediate this process. This allows researchers to study the role of autophagy in various cellular processes and diseases.
properties
IUPAC Name |
1-benzylsulfanyl-3-(4-tert-butylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2S/c1-20(2,3)17-9-11-19(12-10-17)22-13-18(21)15-23-14-16-7-5-4-6-8-16/h4-12,18,21H,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGGOYZMZRRLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CSCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylsulfanyl-3-(4-tert-butylphenoxy)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

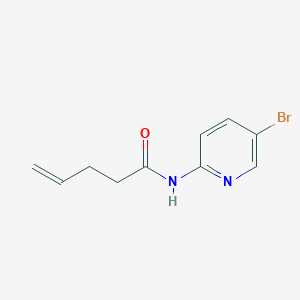
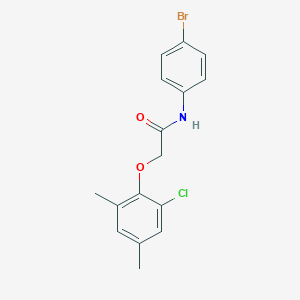
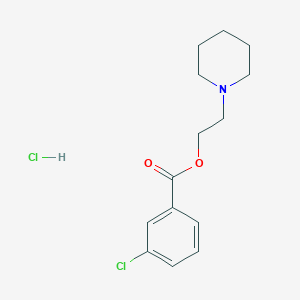
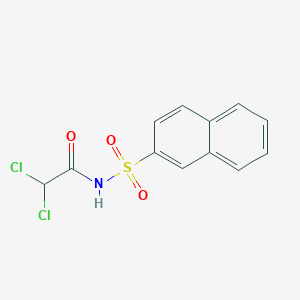
![1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene](/img/structure/B5117907.png)
![N-(2-{1-[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}ethyl)acetamide](/img/structure/B5117933.png)
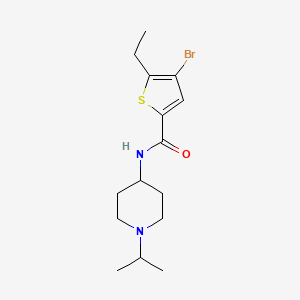
![2-(4-chlorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5117953.png)
![[3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5117981.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinol](/img/structure/B5117985.png)
![4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B5117992.png)
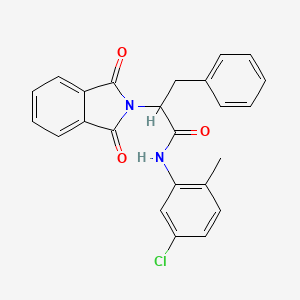
![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-benzyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B5118001.png)
![2-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5118008.png)